molecular formula C13H17NO3 B7547861 Methyl (S)-4-benzylmorpholine-2-carboxylate

Methyl (S)-4-benzylmorpholine-2-carboxylate

Cat. No. B7547861
M. Wt: 235.28 g/mol
InChI Key: XXHMAJMVQRTGQE-LBPRGKRZSA-N
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Description

Methyl (S)-4-benzylmorpholine-2-carboxylate, also known as Methyl 4-benzylmorpholine-2-carboxylate, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including pharmaceuticals, organic synthesis, and material science.

Mechanism of Action

The mechanism of action of Methyl (S)-4-benzylmorpholine-2-carboxylate (S)-4-benzylmorpholine-2-carboxylate is not fully understood, but it is believed to act as an agonist for certain receptors in the central nervous system. Specifically, it has been shown to bind to the dopamine D2 receptor, which is involved in the regulation of mood, behavior, and cognition. Additionally, it has been suggested that Methyl (S)-4-benzylmorpholine-2-carboxylate (S)-4-benzylmorpholine-2-carboxylate may have an inhibitory effect on the reuptake of dopamine, which could contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that Methyl (S)-4-benzylmorpholine-2-carboxylate (S)-4-benzylmorpholine-2-carboxylate can have various biochemical and physiological effects, depending on the dose and duration of exposure. In animal models, it has been shown to increase locomotor activity and induce stereotypic behavior, which are consistent with its agonist properties at the dopamine D2 receptor. Additionally, it has been suggested that Methyl (S)-4-benzylmorpholine-2-carboxylate (S)-4-benzylmorpholine-2-carboxylate may have neuroprotective effects, potentially through its antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Methyl (S)-4-benzylmorpholine-2-carboxylate (S)-4-benzylmorpholine-2-carboxylate in lab experiments is its high purity level, which allows for accurate and reproducible results. Additionally, it is relatively easy to synthesize and has a low cost compared to other compounds with similar properties. However, one of the limitations of using Methyl (S)-4-benzylmorpholine-2-carboxylate (S)-4-benzylmorpholine-2-carboxylate is its potential toxicity, which requires careful handling and disposal procedures to ensure the safety of researchers and the environment.

Future Directions

There are many potential future directions for research on Methyl (S)-4-benzylmorpholine-2-carboxylate (S)-4-benzylmorpholine-2-carboxylate. One area of interest is the development of new drugs that target specific receptors in the central nervous system, such as the dopamine D2 receptor, for the treatment of various neurological and psychiatric disorders. Additionally, further studies are needed to fully understand the mechanism of action and potential therapeutic effects of Methyl (S)-4-benzylmorpholine-2-carboxylate (S)-4-benzylmorpholine-2-carboxylate. Finally, there is potential for the use of Methyl (S)-4-benzylmorpholine-2-carboxylate (S)-4-benzylmorpholine-2-carboxylate in material science, including the development of new polymers and catalysts.

Synthesis Methods

The synthesis of Methyl (S)-4-benzylmorpholine-2-carboxylate (S)-4-benzylmorpholine-2-carboxylate involves the condensation reaction between benzylamine and methyl (S)-4-chloro-2-morpholinecarboxylate in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction takes place at room temperature and yields Methyl (S)-4-benzylmorpholine-2-carboxylate (S)-4-benzylmorpholine-2-carboxylate as a white solid with a high purity level.

Scientific Research Applications

Methyl (S)-4-benzylmorpholine-2-carboxylate (S)-4-benzylmorpholine-2-carboxylate has been extensively studied for its potential applications in various fields of science. In the pharmaceutical industry, it has been identified as a promising candidate for the development of drugs that target specific receptors in the central nervous system. It has also been used in the synthesis of complex organic molecules, such as natural products and pharmaceutical intermediates. Additionally, Methyl (S)-4-benzylmorpholine-2-carboxylate (S)-4-benzylmorpholine-2-carboxylate has been explored for its potential applications in material science, including the development of new polymers and catalysts.

properties

IUPAC Name

methyl (2S)-4-benzylmorpholine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-16-13(15)12-10-14(7-8-17-12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHMAJMVQRTGQE-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CCO1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CN(CCO1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (S)-4-benzylmorpholine-2-carboxylate

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